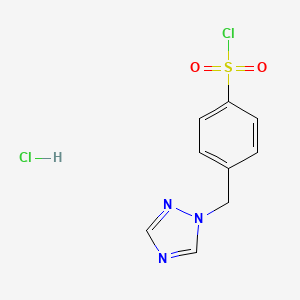

![molecular formula C19H23ClN2OS B2987454 1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-68-4](/img/structure/B2987454.png)

1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

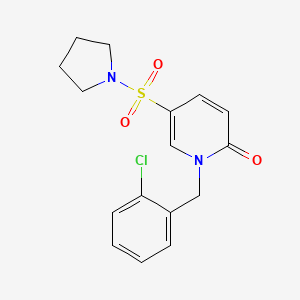

“1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol” is a chemical compound with the molecular formula C19H23ClN2OS and a molecular weight of 362.92 . It is also known by other synonyms such as "1-Piperazineethanol, α- [ [ (3-chlorophenyl)thio]methyl]-4-phenyl-" .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a phenyl group, a chlorophenyl group, and a sulfanyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific structural data for this compound is not available in the retrieved sources.Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 533.2±50.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 . Its pKa is predicted to be 14.12±0.20 .Wissenschaftliche Forschungsanwendungen

Enzymatic Asymmetric Synthesis

The compound is structurally related to 3-chloro-1-phenyl-1-propanol, which has been utilized in the asymmetric synthesis of antidepressants. Specifically, the yeast reductase YOL151W showed high activity and enantioselectivity in converting 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form, which is a chiral intermediate for such drugs. This process highlights the potential of microbial reductases in the synthesis of chiral intermediates for pharmaceuticals, emphasizing the relevance of similar compounds in enzymatic asymmetric synthesis processes (Choi et al., 2010).

Heterocyclic Compound Formation

The reactivity of phenyl(trichloromethyl)carbinol, a related compound, with nucleophilic sulfur-containing reagents, leading to heterocyclic compounds such as thiazolidinones and thiadiazinones, showcases the chemical versatility of such structures. These reactions underscore the potential utility of 1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol in forming heterocyclic compounds with pharmacological interest (Reeve & Coley, 1979).

Catalysis in Organic Synthesis

Compounds containing chlorophenyl and sulfanyl groups have been employed as catalysts in organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for condensation reactions, demonstrating the potential of such molecules in catalyzing key synthetic reactions with high efficiency and sustainability (Tayebi et al., 2011).

Material Science Applications

Furthermore, the introduction of thiophenyl and chlorophenyl groups into polymers, as observed in the synthesis of transparent polyimides, suggests the applicability of 1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol in developing new materials. These materials exhibit high refractive indices and thermal stability, indicating their potential use in advanced optical and electronic applications (Tapaswi et al., 2015).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2OS/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNRUVWGIWQUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)